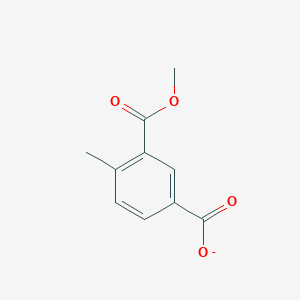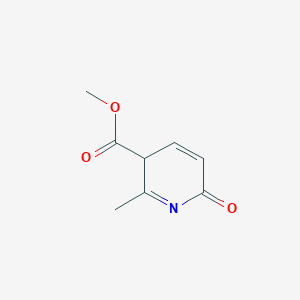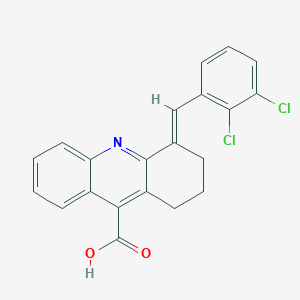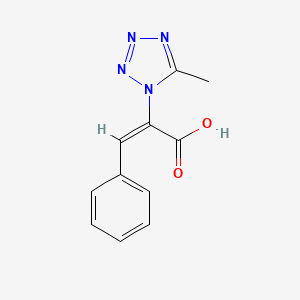
3-Methoxycarbonyl-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)-4-methylbenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a methyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid typically involves the esterification of 4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of 3-(Methoxycarbonyl)-4-methylbenzoic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: 3-(Methoxycarbonyl)-4-methylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxycarbonyl group directs the incoming electrophile to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of 3-(Methoxycarbonyl)-4-methylbenzoic acid.
Aplicaciones Científicas De Investigación
3-(Methoxycarbonyl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and resins, where its ester group can undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)-4-methylbenzoic acid depends on the specific reaction or application. In general, the methoxycarbonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This effect can be exploited in various chemical reactions to achieve selective transformations. The compound can also interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and protein function.
Comparación Con Compuestos Similares
4-Methylbenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.
3-Methoxybenzoic acid: Lacks the methyl group, which can influence the compound’s reactivity and physical properties.
Methyl 4-methylbenzoate: Similar structure but lacks the carboxyl group, affecting its chemical behavior.
Uniqueness: 3-(Methoxycarbonyl)-4-methylbenzoic acid is unique due to the presence of both the methoxycarbonyl and methyl groups. This combination of functional groups provides a balance of electron-withdrawing and electron-donating effects, making the compound highly versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the production of pharmaceuticals, polymers, and other industrial chemicals.
Propiedades
Fórmula molecular |
C10H9O4- |
|---|---|
Peso molecular |
193.18 g/mol |
Nombre IUPAC |
3-methoxycarbonyl-4-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)/p-1 |
Clave InChI |
FLYZXCACBSFFHE-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12359533.png)

![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)



![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)


![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)




